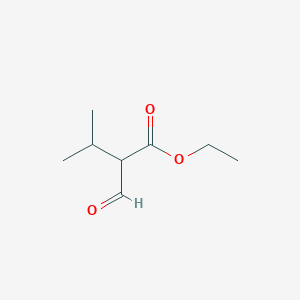
Ethyl 2-formyl-3-methylbutanoate
Descripción general
Descripción
Ethyl 2-formyl-3-methylbutanoate is a chemical compound with the molecular formula C8H14O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl 2-formyl-3-methylbutanoate involves the reaction of 4-methoxybenzimidamide hydrochloride and ethyl 2-formyl-3-methylbutanoate in ethanol at 85℃ for 16 hours . Sodium hydrogencarbonate is also added to the solution .Molecular Structure Analysis
The molecular weight of Ethyl 2-formyl-3-methylbutanoate is 158.20 . The structure of this compound can be represented as C8H14O3 .Chemical Reactions Analysis
Ethyl 2-formyl-3-methylbutanoate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis
Ethyl 2-formyl-3-methylbutanoate has a boiling point that is not specified in the search results . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Biosynthesis in Fruits Ethyl 2-methylbutanoate, closely related to ethyl 2-formyl-3-methylbutanoate, plays a significant role in fruit aromas. Research on apple varieties like Red Delicious and Granny Smith has shown that this compound contributes key notes to their distinctive scents. In these fruits, different biosynthetic pathways produce an array of 2-methylbutyl and 2-methylbutanoate esters, which include ethyl 2-methylbutanoate, highlighting its importance in fruit aroma profiles (Rowan et al., 1996).
Sensory Evaluation in Wine Ethyl 2-hydroxy-3-methylbutanoate, another compound structurally similar to ethyl 2-formyl-3-methylbutanoate, has been studied in wines. It is considered a marker of lactic acid bacteria esterase activity and is found predominantly as the R enantiomer in wines. Sensory tests, however, indicate that this compound does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).
Impact on Wine Aroma The ethyl 2-methylbutanoate enantiomers have been analyzed in red wines. The S-enantiomeric form enhances the perception of fruity aromas in wine. This finding is crucial for understanding the role of such esters in wine aroma and taste profiles (Lytra et al., 2014).
Metabolism in Apples Research on apple fruits shows that ethyl 2-methylbutanoate can be formed from the metabolism of other compounds like ethyl tiglate. This demonstrates the complex metabolic pathways in fruits that contribute to their aroma profiles (Hauck et al., 2000).
Synthesis and Application Ethyl 2-methyl-3-oxobutanoate, structurally related to ethyl 2-formyl-3-methylbutanoate, has been synthesized and studied for various applications. It's an important compound in the synthesis of other chemicals, showcasing the versatility of these esters in chemical synthesis (Miya et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-formyl-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)7(5-9)6(2)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRNTBSWKGZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538766 | |
| Record name | Ethyl 2-formyl-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formyl-3-methylbutanoate | |
CAS RN |
21474-92-0 | |
| Record name | Ethyl 2-formyl-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


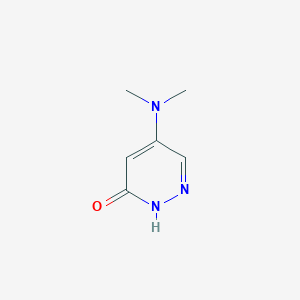
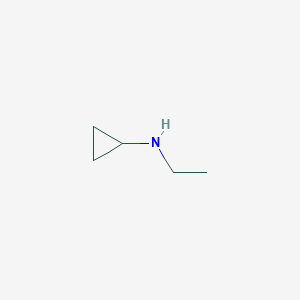
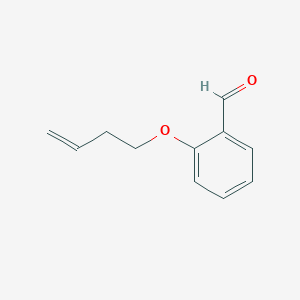
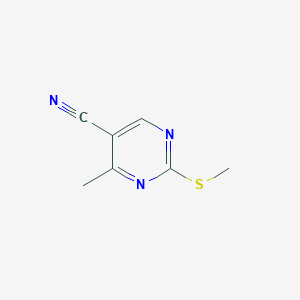
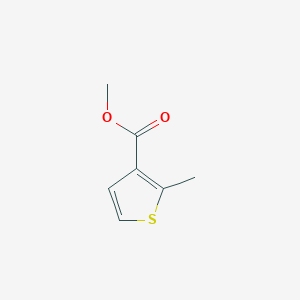
![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
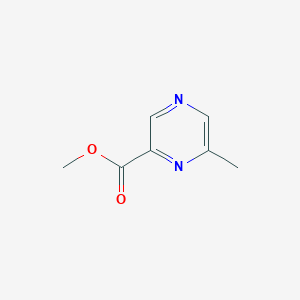
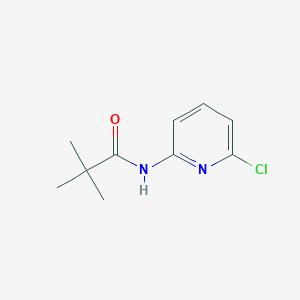
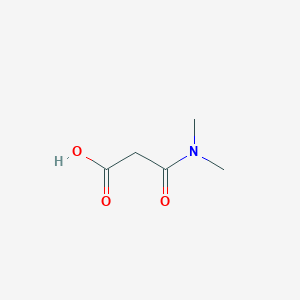
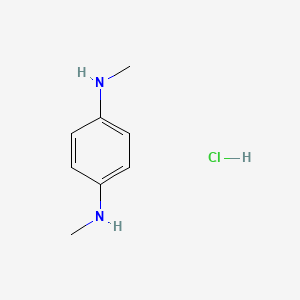
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
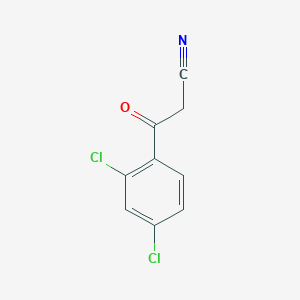
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)